molecular formula C31H34N2O4 B11633471 5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11633471
M. Wt: 498.6 g/mol
InChI Key: GHSKQTPHKOUFSF-BYCLXTJYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core. This compound is characterized by the presence of various functional groups, including a tert-butylphenyl group, a hydroxy group, a propoxybenzoyl group, and a pyridinylmethyl group. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The presence of multiple functional groups allows the compound to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(3-METHYL-4-ETHOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(3-METHYL-4-METHOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C31H34N2O4

Molecular Weight

498.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O4/c1-6-16-37-25-14-11-23(17-20(25)2)28(34)26-27(22-9-12-24(13-10-22)31(3,4)5)33(30(36)29(26)35)19-21-8-7-15-32-18-21/h7-15,17-18,27,34H,6,16,19H2,1-5H3/b28-26+

InChI Key

GHSKQTPHKOUFSF-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

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